1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid
Description
1-(2H-1,3-Benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with a 1,3-benzodioxole moiety at the 1-position and a carboxylic acid group at the 3-position. This structural motif is of interest in medicinal chemistry due to its resemblance to bioactive molecules targeting oxidative stress, inflammation, and microbial infections.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11-8(12(15)16)3-4-13(11)7-1-2-9-10(5-7)18-6-17-9/h1-2,5,8H,3-4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQQRGEYVYNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsKey reagents often used in these processes include dichloromethane (DCM), DMAP, and EDCI under an argon gas environment .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HCl (6 M), reflux, 24 h | 65–78% | |
| 2 | H₂O₂, HCl, 50°C, 2 h | 70–85% |
Carboxylic Acid-Derived Reactions
The carboxylic acid group participates in classic transformations:
Esterification
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Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate ) .
Amide Formation
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Coupling with amines (e.g., hydrazines, benzimidazole derivatives) using carbodiimide reagents (EDC/HOBt) :
Heterocyclic Derivative Formation
The pyrrolidinone ring and benzodioxole moiety enable cyclization and heterocycle synthesis:
Hydrazone and Azole Derivatives
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Hydrazides react with aldehydes to form hydrazones (e.g., N′-(4-nitrobenzylidene)-1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carbohydrazide ) :
Nucleophilic Substitution and Ring-Opening
The lactam carbonyl undergoes nucleophilic attack:
Aminolysis
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a pyrrolidine derivative:
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Product : 1-(2H-1,3-Benzodioxol-5-yl)pyrrolidine-3-carboxylic acid.
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Yield : 70–82%.
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Mechanistic Insights
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Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution .
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Benzimidazole Formation : Involves cyclodehydration of o-phenylenediamine intermediates .
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Hydrazone Synthesis : Follows a condensation mechanism with reversible imine formation .
Analytical Characterization
Key spectral data for reaction products:
| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Methyl Ester | 1741 (C=O), 1656 (C=O) | 3.68 (s, OCH₃) | 52.11 (OCH₃) |
| Benzimidazole | 1598 (C=N), 1675 (C=O) | 7.50–7.58 (m, aromatic) | 155.96 (C=N) |
| Hydrazone | 1589 (C=N), 1670 (C=O) | 8.19 (s, CH=N) | 168.83 (C=N) |
Stability and Reactivity Trends
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This compound may also interact with cellular pathways involved in cell cycle regulation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their biological activities:
Key Observations:
- Antioxidant Activity: Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) and heterocyclic appendages (e.g., oxadiazole, triazole) exhibit enhanced radical scavenging. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher activity than ascorbic acid in DPPH assays .
- Antimicrobial Potential: Dichloro-substituted derivatives (e.g., 3,5-dichloro-2-hydroxyphenyl) demonstrated broad-spectrum antimicrobial activity, likely due to increased membrane permeability and halogen-mediated interactions with microbial targets .
- Role of Benzodioxole : The 1,3-benzodioxole group in the target compound may enhance metabolic stability and binding to aromatic π-systems in enzymes or receptors, similar to its role in CNS-active molecules (e.g., MDMA analogues) .
Research Findings and Implications
- Antioxidant Superiority: Thioxo-oxadiazole and triazole derivatives of pyrrolidinone exhibit higher radical scavenging than ascorbic acid, implying that electron-deficient heterocycles synergize with the pyrrolidinone core .
- Structural-Activity Relationships (SAR) :
- Unanswered Questions : The target compound’s benzodioxole group may confer unique pharmacokinetics (e.g., CYP450 interactions) or toxicity profiles requiring further study.
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO with a molecular weight of approximately 249.22 g/mol. Its structure features a benzodioxole moiety which is known for enhancing biological activity in various compounds.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive bacteria. In vitro tests demonstrated that derivatives of this compound exhibit significant activity against multidrug-resistant pathogens such as Staphylococcus aureus and Clostridioides difficile.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1a | S. aureus | 16 µg/mL | |
| 24b | C. difficile | 32 µg/mL | |
| 14 | E. faecalis | 8 µg/mL |
These findings indicate that the compound's derivatives could serve as promising candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In studies involving human lung cancer cell lines (A549), certain derivatives exhibited potent cytotoxic effects, suggesting their potential use in cancer therapy.
Case Study: Cytotoxicity in A549 Cells
In a controlled study, derivatives were tested for cytotoxicity using an MTT assay:
- Compound with 3,5-dichloro substitution showed the highest activity with an IC50 value of 10 µM.
- Control (Doxorubicin) had an IC50 value of 15 µM.
This indicates that specific modifications to the core structure can enhance anticancer activity significantly.
Antioxidant Activity
The antioxidant properties of the compound were assessed using DPPH radical scavenging assays. Compounds derived from this structure demonstrated varying degrees of antioxidant activity.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) | EC50 (µg/mL) |
|---|---|---|
| 10 | 88.6 | 30 |
| 19 | 87.7 | 35 |
| Ascorbic Acid (Control) | 95.0 | - |
These results suggest that certain derivatives can effectively scavenge free radicals, making them suitable candidates for further antioxidant studies.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : A multi-step synthesis involving coupling of benzodioxole derivatives with pyrrolidine precursors is typical. For example, analogous compounds (e.g., 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid) are synthesized via cyclization reactions using succinic anhydride under reflux conditions in solvents like p-xylene, followed by recrystallization from ethanol for purification . Key intermediates include substituted hydrazides and anhydrides to introduce the benzodioxole moiety.
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer : Characterization typically employs:
- HPLC : To assess purity (>95% threshold is standard).
- NMR Spectroscopy : For confirming proton environments (e.g., benzodioxole protons at δ 6.7–7.1 ppm, pyrrolidine carbonyl at δ 170–175 ppm).
- Mass Spectrometry : To verify molecular weight (e.g., expected m/z ~263.25 for C₁₃H₁₃NO₅) .
- X-ray Crystallography : For resolving stereochemical ambiguities, though this requires high-quality single crystals .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Ethanol or acetic acid is often used for recrystallization .
- Stability : Sensitive to prolonged exposure to light/moisture. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended. Stability in acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 48h) .
Advanced Research Questions
Q. How can researchers optimize diastereoselectivity during the synthesis of stereoisomers of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)- or (S)-benzyl groups to induce asymmetry during cyclization .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd(PPh₃)₄) with chiral ligands for Suzuki-Miyaura coupling of benzodioxole fragments .
- Reaction Monitoring : In-situ FTIR or LC-MS to track stereochemical outcomes and adjust reaction parameters (temperature, solvent polarity) dynamically .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer :
- Validation of Computational Models : Compare predicted (e.g., DFT-calculated pKa ~4.44) vs. experimental values (potentiometric titration). Adjust solvation models (e.g., COSMO-RS) to account for solvent effects .
- Crystallographic Data : Use experimental X-ray structures to refine molecular dynamics simulations, especially for hydrogen-bonding networks .
- Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., conflicting logP values) and re-eassay under standardized conditions .
Q. How can the biological activity of this compound be systematically explored in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Library Synthesis : Generate derivatives via parallel solution-phase methods (e.g., amidation of the carboxylic acid group with diverse amines) .
- In Vitro Screening : Test against target enzymes (e.g., PYCR1, a reductase linked to metabolic disorders) using fluorescence-based assays. IC₅₀ values can be correlated with substituent electronic profiles (Hammett σ constants) .
- Molecular Docking : Map binding interactions (e.g., benzodioxole π-stacking with aromatic residues) using AutoDock Vina or Schrödinger Suite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
